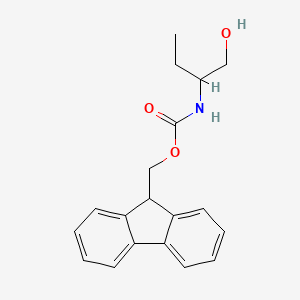
9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate: is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.38 g/mol This compound is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxybutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-(1-hydroxybutan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted fluorenylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
Medicine:
- Explored for its potential as a prodrug, where the carbamate linkage can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate largely depends on its application. In drug delivery, the carbamate linkage is hydrolyzed by enzymes in the body to release the active drug. The fluorenylmethyl group provides stability and protection to the active molecule until it reaches the target site. The hydroxybutyl group enhances the solubility and bioavailability of the compound .
Vergleich Mit ähnlichen Verbindungen
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxy-2-butanyl]carbamate
Uniqueness:
- The presence of the hydroxybutyl group in 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate provides unique solubility and reactivity properties compared to its analogs.
- Its specific structure allows for targeted applications in drug delivery and material science, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
185308-01-4 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C19H21NO3/c1-2-13(11-21)20-19(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,21H,2,11-12H2,1H3,(H,20,22) |
InChI-Schlüssel |
JJVATGCCSPHKKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)

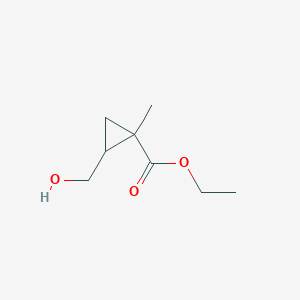
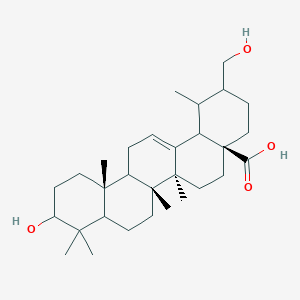

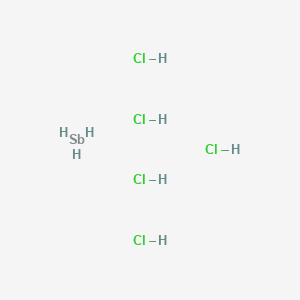
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
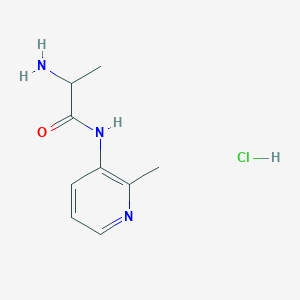
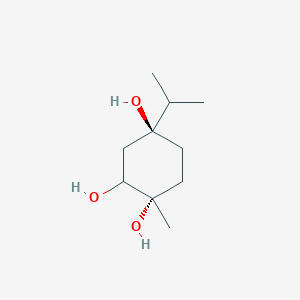

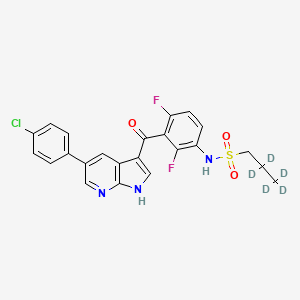
![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
